Molecular Weight Reduction of ~7% vs. N-Ethyl and N,N-Dimethyl Analogs Lowers Molar Dosing Requirements
The target compound (MW 185.22 g/mol) exhibits a ~7.0% lower molecular weight compared to both 2-(3-amino-2-oxopiperidin-1-yl)-N-ethylacetamide and 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide (each MW 199.25 g/mol) . This reduction yields a corresponding ~7.0% higher molar quantity per unit mass, directly impacting stoichiometric calculations for in vitro assay preparation and in vivo dosing regimens.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 185.22 g/mol (C8H15N3O2) |
| Comparator Or Baseline | N-ethyl analog: 199.25 g/mol (C9H17N3O2); N,N-dimethyl analog: 199.25 g/mol (C9H17N3O2) |
| Quantified Difference | ΔMW = -14.03 g/mol (-7.04%) vs. both comparators |
| Conditions | Calculated from molecular formula; vendor-reported data |
Why This Matters
A 7% molecular weight difference directly alters molar concentration calculations, impacting dose-response curve accuracy and cross-study reproducibility if analogs are inadvertently interchanged.
